molecular formula C14H12BrClN4O2 B2649038 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 356088-77-2

8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2649038
CAS No.: 356088-77-2
M. Wt: 383.63
InChI Key: NCHSXNWFXUPIEN-UHFFFAOYSA-N
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Description

8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a purine core, which is a bicyclic aromatic heterocycle. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The 1-position of the purine ring is alkylated with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the desired benzylated product.

    Methylation: The methyl groups at the 3 and 7 positions are introduced using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the bromine or chlorine substituents, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted purine derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and structural requirements for biological activity.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive purines makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-viral research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to the receptor’s ligand-binding domain.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-1-benzyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the chlorine substituent.

    1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the bromine substituent.

    8-bromo-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the benzyl group.

Uniqueness

The presence of both bromine and chlorine substituents, along with the benzyl and methyl groups, makes 8-bromo-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione unique. These substituents confer specific chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, which are not present in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

8-bromo-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O2/c1-18-10-11(17-13(18)15)19(2)14(22)20(12(10)21)7-8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHSXNWFXUPIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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